3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid
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Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluorobutanoic acid moiety attached to a 3,5-dimethylpyrazole ring. The trifluorobutanoic acid group imparts unique chemical properties, making this compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid typically involves the alkylation of 3,5-dimethylpyrazole with a suitable trifluorobutanoic acid derivative. One common method involves the reaction of 3,5-dimethylpyrazole with 4,4,4-trifluorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluorobutanoic acid moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming amides or thioesters.
Scientific Research Applications
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluorobutanoic acid moiety may enhance the compound’s ability to interact with enzymes or receptors, leading to modulation of biological activities. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid can be compared with other pyrazole derivatives such as:
3,5-Dimethylpyrazole: Lacks the trifluorobutanoic acid moiety, resulting in different chemical and biological properties.
4,4,4-Trifluorobutanoic acid: Lacks the pyrazole ring, leading to different reactivity and applications.
1-Cyanoacetyl-3,5-dimethylpyrazole: Contains a cyanoacetyl group instead of a trifluorobutanoic acid group, leading to different chemical behavior and applications.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-5-3-6(2)14(13-5)7(4-8(15)16)9(10,11)12/h3,7H,4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHWTAFIWVYNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CC(=O)O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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